
4-Bromo-2,3-difluorophenacylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-difluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H6BrF2N·HCl It is a derivative of phenacylamine, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluorophenacylamine hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenacylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4, 2, and 3 positions of the phenyl ring. This can be achieved using bromine and fluorine reagents under controlled conditions.
Formation of Hydrochloride Salt: The resulting 4-Bromo-2,3-difluorophenacylamine is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-difluorophenacylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4-Bromo-2,3-difluorophenacylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluorophenacylamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms play a crucial role in modulating its chemical reactivity and biological activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-difluorophenol: A related compound with similar bromine and fluorine substitutions but different functional groups.
4-Bromo-2,5-difluorophenacylamine: Another derivative with different fluorine substitution patterns.
Uniqueness
4-Bromo-2,3-difluorophenacylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms in the phenyl ring makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H7BrClF2NO |
|---|---|
Molecular Weight |
286.50 g/mol |
IUPAC Name |
2-amino-1-(4-bromo-2,3-difluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6BrF2NO.ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;/h1-2H,3,12H2;1H |
InChI Key |
SCEOBYQUGWVTML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CN)F)F)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


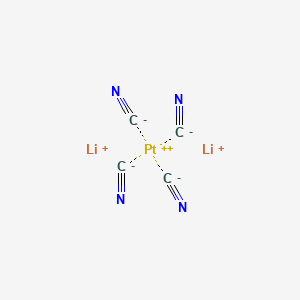
![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
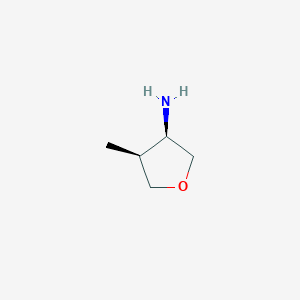
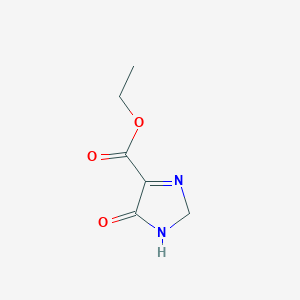
![3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)

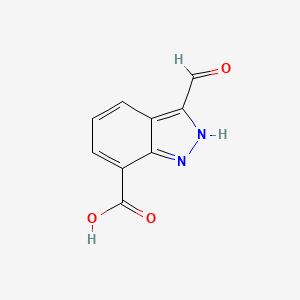
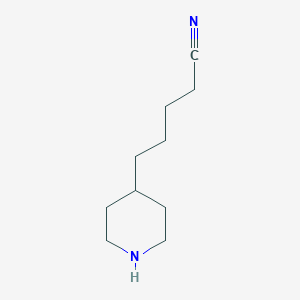
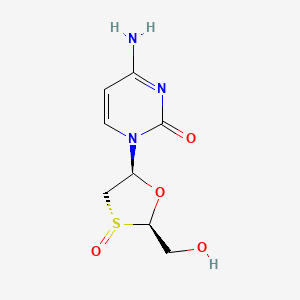
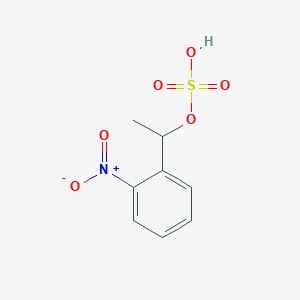
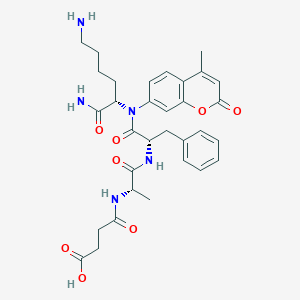
![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
